molecular formula C7H4BrClN2 B1292654 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-50-5

4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1292654
M. Wt: 231.48 g/mol
InChI Key: OATRMIWUNLJMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including those similar to 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, has been explored in various studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through sodium borohydride reduction and subsequent debenzylation, demonstrating the potential for synthesizing a range of N6-substituted analogues . Additionally, the regioselective bromination of thieno[2,3-b]pyridine has been reported, highlighting the selectivity toward the 4-position and the utility of the resulting brominated compound as a building block in drug discovery .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been investigated using various techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using single-crystal X-ray diffraction, revealing insights into the molecular geometry and intermolecular interactions . Similarly, the experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was studied, providing information on the covalent nature of bonds within the molecule and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives has been explored in the context of carbon-carbon coupling reactions, which are crucial in organic synthesis. For instance, novel pyridine derivatives were synthesized via carbon-carbon coupling and characterized by XRD and spectroscopic techniques . The study of these compounds also included computational methods to predict their electronic, nonlinear optical, and biological properties, indicating potential bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives have been characterized through various experimental and computational methods. The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provided data on cell parameters and density, as well as the nature of intermolecular interactions . The charge density analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed a high kinetic stability indicated by a large HOMO-LUMO energy gap . Additionally, the nonlinear optical properties of certain pyridine derivatives were computed and found to be greater than urea, suggesting potential applications in this field .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been used as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application : The specific derivative used in the study, compound 4h, exhibited potent FGFR inhibitory activity. The IC50 values (a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) of this compound for FGFR1, 2, and 3 were 7, 9, 25, and 712 nM, respectively .
  • Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Antimicrobial, Antifungal, and Antiviral Activities

  • Scientific Field : Microbiology
  • Summary of the Application : Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited different biological activities, such as antimicrobial, antifungal, and antiviral activities .
  • Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of microbial, fungal, or viral species being targeted .
  • Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Application in Drug Production

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references (2400 patents) up to date , indicating their significance in drug production .
  • Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of drug being produced .
  • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described , indicating their widespread use in drug production .

Safety And Hazards

Safety considerations are crucial when handling any chemical compound. Researchers should follow proper laboratory protocols, including wearing appropriate protective gear and working in a well-ventilated area. Specific safety data can be found in Material Safety Data Sheets (MSDS) or relevant literature .

properties

IUPAC Name

4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRMIWUNLJMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646913
Record name 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

CAS RN

942920-50-5
Record name 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of the 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (27 mmol) in N,N-dimethylformamide (57 mL) at 50° C. was added methanesulfonyl chloride (67.5 mmol) under nitrogen. Upon completion of the addition, the reaction was stirred at 75° C. for 1 hour. The reaction was cooled to room temperature and quenched with water (60 mL). Then, it was cooled to 5° C. and 6N sodium hydroxide solution was added to raise the pH to 7. The ice bath was removed and the resulting slurry was stirred at room temperature for 3 h. The precipitate was filtered, washed with water (50 mL), and dried under high vacuum to give the title product as a white solid (89%). ESMS [M+H]+: 231.0
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
67.5 mmol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
2
Citations
AD Khoje, C Charnock, B Wan, S Franzblau… - Bioorganic & medicinal …, 2011 - Elsevier
6,9-Disubstituted purines and 7-deazapurines are known to be powerful inhibitors of Mycobacterium tuberculosis (Mtb) in vitro. Analogs modified in the six-membered ring (…
Number of citations: 40 www.sciencedirect.com
H Wang, JD Lawson, N Scorah, R Kamran… - Bioorganic & medicinal …, 2016 - Elsevier
Using SBDD, a series of 4-amino-7-azaindoles were discovered as a novel class of Alk5 inhibitors that are potent in both Alk5 enzymatic and cellular assays. Subsequently a ring …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.